![molecular formula C7H8BrNO4S2 B2905717 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid CAS No. 813530-38-0](/img/structure/B2905717.png)
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid involves several steps. One common method includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a specialty product in proteomics research to study protein interactions and functions.
Biological Studies: The compound is utilized in various biological assays to investigate cellular processes and molecular mechanisms.
Medical Research:
Mechanism of Action
The mechanism of action of 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid can be compared with other similar compounds, such as:
3-{[(5-Chlorothien-2-YL)sulfonyl]amino}-propanoic acid: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
3-{[(5-Methylthien-2-YL)sulfonyl]amino}-propanoic acid: The presence of a methyl group instead of a bromine atom can influence the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
3-[(5-bromothiophen-2-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c8-5-1-2-7(14-5)15(12,13)9-4-3-6(10)11/h1-2,9H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYOGYSUBWGBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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